2-chloro-N-(3-ethynylphenyl)acetamide
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Overview
Description
2-chloro-N-(3-ethynylphenyl)acetamide is an organic compound with the molecular formula C10H8ClNO. It is a derivative of acetamide, featuring a chloro group and an ethynylphenyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(3-ethynylphenyl)acetamide typically involves the reaction of 3-ethynylaniline with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(3-ethynylphenyl)acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles.
Oxidation: The ethynyl group can be oxidized to form different functional groups.
Reduction: The compound can be reduced to form amines or other derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly used.
Major Products Formed
Nucleophilic substitution: Products include azides, thiocyanates, and other substituted derivatives.
Oxidation: Products include carboxylic acids, ketones, and aldehydes.
Reduction: Products include primary and secondary amines.
Scientific Research Applications
2-chloro-N-(3-ethynylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-(3-ethynylphenyl)acetamide involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the chloro group can form hydrogen bonds or participate in nucleophilic substitution reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(3-phenyl)acetamide: Lacks the ethynyl group, which affects its reactivity and interactions.
2-chloro-N-(3-ethynylphenyl)propionamide: Similar structure but with a propionamide group instead of acetamide.
3-ethynyl-N-(2-chlorophenyl)acetamide: The position of the chloro and ethynyl groups is reversed.
Uniqueness
2-chloro-N-(3-ethynylphenyl)acetamide is unique due to the presence of both the chloro and ethynyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications in research and industry.
Properties
IUPAC Name |
2-chloro-N-(3-ethynylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-2-8-4-3-5-9(6-8)12-10(13)7-11/h1,3-6H,7H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATCNHUNGSIYWPU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)NC(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60384156 |
Source
|
Record name | 2-chloro-N-(3-ethynylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60384156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175277-85-7 |
Source
|
Record name | 2-Chloro-N-(3-ethynylphenyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175277-85-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-chloro-N-(3-ethynylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60384156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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